4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxylic acid
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Description
Molecular Structure Analysis
The molecular structure of “4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxylic acid” is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
1. Synthesis and Structural Mimicry
4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), which include the compound , are used as constrained heterocyclic γ-amino acids. They are valuable in mimicking the secondary structures of proteins, such as helices, β-sheets, turns, and β-hairpins. A versatile chemical route to orthogonally protected ATCs has been developed, showing the compound's utility in protein design and mimicry (Mathieu et al., 2015).
2. Antibacterial Studies
2-Amino-5-aryl- 1,3-thiazole-4-carboxylic acid derivatives, a category which includes the compound, have been synthesized and studied for their antibacterial properties. These studies provide insights into the compound's potential use in developing new antibacterial agents (Al Dulaimy et al., 2017).
3. Fungicidal and Antivirus Activities
Novel derivatives of 2-amino-1,3-thiazole-4-carboxylic acid, such as the compound , have shown promising fungicidal and antivirus activities. This suggests potential applications in controlling fungi and virus-related issues (Fengyun et al., 2015).
4. Structural Analysis in Oligomers
The compound forms part of ATC oligomers whose structures have been analyzed in various solvents and states. This research contributes to our understanding of the structural behavior of these compounds in different environments (Mathieu et al., 2013).
Properties
IUPAC Name |
4-methyl-2-(oxolan-2-ylmethylamino)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-6-8(9(13)14)16-10(12-6)11-5-7-3-2-4-15-7/h7H,2-5H2,1H3,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHCJZBEZQCGOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCC2CCCO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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